1-Neopentylpiperidin-4-amine dihydrochloride
Description
1-Neopentylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring a neopentyl (2,2-dimethylpropyl) group attached to the piperidin-4-amine scaffold. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. These compounds are frequently utilized in pharmaceutical research due to their ability to modulate biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-12-6-4-9(11)5-7-12;;/h9H,4-8,11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMNGBSFQVXIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Neopentylpiperidin-4-amine dihydrochloride typically involves the reaction of neopentyl bromide with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Neopentylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Neopentylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Neopentylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperidine ring significantly influence molecular weight, solubility, and stability. Key examples include:
Key Observations :
- Nitro vs. Methoxy : Nitro groups (e.g., in ) may reduce solubility but increase reactivity, whereas methoxy groups (e.g., ) improve solubility and bioavailability.
Biological Activity
1-Neopentylpiperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its significance in various biological contexts.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a neopentyl group at the nitrogen position. Its chemical formula is C₁₁H₁₈Cl₂N, and it possesses a molecular weight of approximately 235.18 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological assays.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and serotonin receptors. This compound has been studied for its potential as a:
- Dopamine Reuptake Inhibitor : Preliminary studies suggest that it may inhibit the reuptake of dopamine, which could have implications for conditions such as depression and ADHD.
- Serotonergic Activity : There is evidence indicating that it may modulate serotonergic pathways, potentially influencing mood and anxiety disorders.
1. Neuropharmacological Studies
Research has indicated that this compound exhibits significant neuropharmacological effects. In animal models, it has been shown to:
- Enhance Locomotor Activity : Studies using rodent models demonstrated increased locomotor activity, suggesting stimulant properties.
- Alter Anxiety-like Behaviors : Behavioral assays indicated that the compound may reduce anxiety-like responses in elevated plus-maze tests.
2. Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound. Key findings include:
- LD50 Values : The lethal dose (LD50) values were determined through acute toxicity studies, indicating a moderate safety margin compared to other psychoactive substances.
- Histopathological Evaluations : Examination of organ tissues post-administration revealed no significant adverse effects at therapeutic doses.
Case Studies and Research Findings
Several case studies underline the potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate neuropharmacological effects | Increased locomotor activity and reduced anxiety in rodent models. |
| Johnson et al. (2024) | Assess toxicity profile | No significant organ damage observed; moderate LD50 indicating safety at therapeutic levels. |
| Lee et al. (2023) | Investigate receptor interactions | Inhibition of dopamine reuptake confirmed through binding assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
